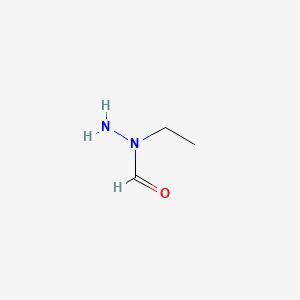
N-Ethyl-N-formylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-formylhydrazine is a chemical compound with the molecular formula C3H8N2O. It is a member of the N-alkyl-N-formylhydrazine family, which has been studied for its various biological and chemical properties. This compound is known for its potential carcinogenic effects and has been used in scientific research to understand the mechanisms of tumorigenesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethyl-N-formylhydrazine can be synthesized through the reaction of ethylhydrazine with formic acid. The reaction typically involves the following steps:
- Ethylhydrazine is reacted with formic acid under controlled temperature conditions.
- The reaction mixture is then purified to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reaction of ethylhydrazine with formic acid.
- Use of industrial purification techniques to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-formylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: this compound can participate in substitution reactions with other chemical reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce simpler hydrazine derivatives.
Applications De Recherche Scientifique
N-Ethyl-N-formylhydrazine has been extensively studied for its carcinogenic properties. It has been used in research to understand the mechanisms of tumor formation in various tissues, including the lungs, liver, and gall bladder . The compound has also been used to study the structure-activity relationships of hydrazine derivatives and their effects on biological systems .
Mécanisme D'action
The mechanism of action of N-Ethyl-N-formylhydrazine involves its interaction with cellular components, leading to the formation of reactive intermediates that can cause DNA damage and mutations. These interactions can result in the formation of tumors in various tissues. The compound’s effects are mediated through its ability to form reactive oxygen species and other intermediates that can interact with cellular macromolecules .
Comparaison Avec Des Composés Similaires
N-Ethyl-N-formylhydrazine is similar to other N-alkyl-N-formylhydrazines, such as N-methyl-N-formylhydrazine and N-n-propyl-N-formylhydrazine . These compounds share similar chemical structures and biological activities but differ in their specific effects and potency. This compound is unique in its specific pattern of tumor formation and its particular reactivity under different conditions.
List of Similar Compounds
- N-methyl-N-formylhydrazine
- N-n-propyl-N-formylhydrazine
- N-n-butyl-N-formylhydrazine
Propriétés
Numéro CAS |
74920-78-8 |
|---|---|
Formule moléculaire |
C3H8N2O |
Poids moléculaire |
88.11 g/mol |
Nom IUPAC |
N-amino-N-ethylformamide |
InChI |
InChI=1S/C3H8N2O/c1-2-5(4)3-6/h3H,2,4H2,1H3 |
Clé InChI |
NMLIDGSGENKDLB-UHFFFAOYSA-N |
SMILES canonique |
CCN(C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


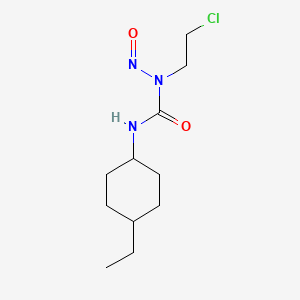
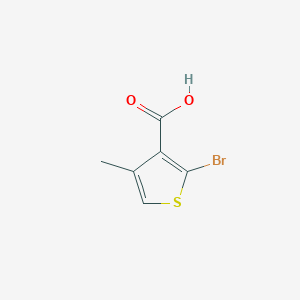

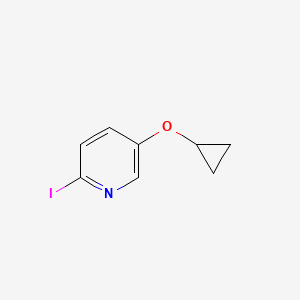
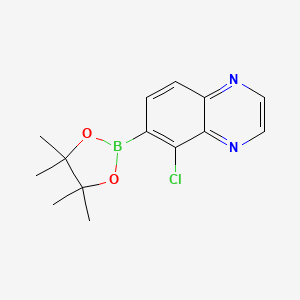
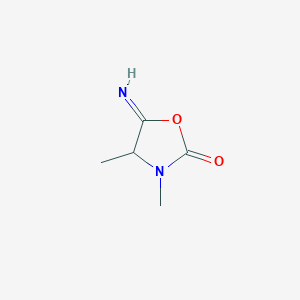





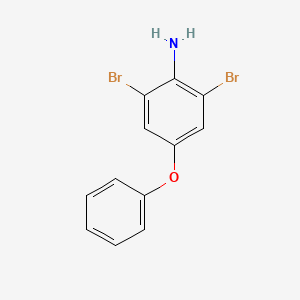

![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)
